Ethyl phenyl selenone
Description
Structure
2D Structure
Properties
CAS No. |
98750-94-8 |
|---|---|
Molecular Formula |
C8H10O2Se |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
ethylselenonylbenzene |
InChI |
InChI=1S/C8H10O2Se/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
PORZRJCXIZMCQY-UHFFFAOYSA-N |
SMILES |
CC[Se](=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC[Se](=O)(=O)C1=CC=CC=C1 |
Other CAS No. |
98750-94-8 |
Synonyms |
ethyl phenyl selenone |
Origin of Product |
United States |
Mechanistic Investigations of Ethyl Phenyl Selenone Reactivity
Electron Transfer Processes in Selenone-Mediated Reactions
Electron transfer is a fundamental process in many chemical transformations, and reactions involving organoselenium compounds are no exception. The redox properties of the selenium atom are central to the catalytic activities of these compounds. researchgate.net While direct studies on ethyl phenyl selenone are specific, the broader class of organoselenium compounds provides significant insight. For instance, photo-induced electron transfer (PET) processes can trigger the transformation of selenides into selenoxides, highlighting the selenium center's accessibility to redox changes. researchgate.net
In many organoselenium-mediated reactions, a single electron transfer (SET) can initiate a reaction cascade. mdpi.com Visible-light photoredox catalysis, often employing iridium or other metal complexes, can induce photochemical oxidation, generating radical species from suitable precursors. beilstein-journals.org The electrochemical oxidation of aryl selenides to their corresponding selenoxides has been shown to proceed via an electron transfer mechanism, forming a radical cation intermediate (Ar₂Se•⁺) in the process. marquette.edu The redox chemistry of selenium is a significant differentiator from sulfur; selenium's outer valence electrons are more loosely held, making it a better nucleophile that reacts readily with reactive oxygen species. researchgate.net This inherent property facilitates electron transfer events at the selenium center, which is a key step in many of its mediated reactions.
Radical Pathways in Organoselenium Chemistry
Organoselenium compounds are recognized as versatile precursors for generating radical intermediates. researchgate.net Their relative stability and the comparative weakness of the carbon-selenium bond facilitate homolytic cleavage under various conditions. The phenylselenyl radical (PhSe•) is a key intermediate that can be generated and subsequently participate in a range of reactions. researchgate.netresearchgate.net For example, the phenylselenyl radical can react with molecular oxygen to form a phenylselenyl peroxy radical, which can then isomerize to a phenylselenonyl radical, a structure closely related to selenones. researchgate.net
Radical pathways are often invoked in addition and cyclization reactions. For instance, a seleno radical generated from an aryl diselenide can add to an alkene to form a β-seleno carbon radical, which then proceeds to the final product through hydrogen atom transfer. researchgate.net The formation of carbon-centered radicals can also occur through rearrangements of selenium-centered radicals. hbni.ac.in In synthetic applications, radical Giese additions can be initiated by radicals formed in the presence of organoselenium compounds, with the stereoselectivity being controlled by the substrate. beilstein-journals.org The prevalence of radical pathways offers an alternative to ionic mechanisms, enabling transformations that might otherwise be challenging. mdpi.com
Concerted versus Stepwise Mechanisms in Selenone Transformations
The distinction between concerted and stepwise reaction mechanisms is a critical aspect of mechanistic investigation. psiberg.com A concerted reaction occurs in a single step with a single transition state, where all bond-breaking and bond-forming occur simultaneously. psiberg.comquora.com In contrast, a stepwise reaction involves multiple steps and the formation of one or more intermediates. psiberg.comquora.com
A classic example in organoselenium chemistry is the selenoxide elimination, a reaction used to introduce carbon-carbon double bonds. This reaction is widely recognized to proceed through a concerted syn-elimination mechanism (Eᵢ), involving a cyclic, five-membered transition state where the selenoxide oxygen acts as an internal base to abstract a β-proton. acs.orgunl.edu Phenyl ethyl selenoxide has been used as a model system to study this concerted pathway. acs.org
However, selenones, which are analogs of sulfones, are notably unreactive under the pyrolytic conditions that favor selenoxide elimination. unl.eduunl.edu Their transformations are more likely to occur through stepwise pathways. For example, the exceptional leaving group ability of the phenylselenonyl group (PhSeO₂⁻) is exploited in substitution and elimination reactions that proceed via stepwise mechanisms. thieme-connect.deresearchgate.net A common sequence involves a Michael addition to a vinyl selenone, which is a stepwise process, followed by nucleophilic substitution or elimination of the selenonyl group. beilstein-journals.orgthieme-connect.de These transformations proceed through discrete intermediates rather than a single, concerted transition state.
Table 1: Comparison of Concerted and Stepwise Pathways in Organoselenium Chemistry
| Mechanism Type | Description | Example Reaction | Intermediates | Typical Substrate |
|---|---|---|---|---|
| Concerted | Bond breaking and formation occur in a single, coordinated step via one transition state. psiberg.comquora.com | Selenoxide syn-Elimination acs.org | None | Alkyl aryl selenoxides acs.org |
| Stepwise | Reaction proceeds through a sequence of distinct steps, involving the formation of one or more intermediates. psiberg.com | Michael Addition to Vinyl Selenone / Substitution beilstein-journals.orgthieme-connect.de | Enolates, carbanions beilstein-journals.org | Vinyl selenones thieme-connect.de |
Transition State Analysis in Selenone-Involving Reactions
The analysis of transition states provides profound insights into reaction rates and mechanisms. For the concerted syn-elimination of selenoxides, theoretical studies have characterized the cyclic, five-membered transition state. unl.edu In this transition state, the oxygen atom abstracts a β-proton simultaneously with the breaking of the C-Se bond. acs.org
Conversely, the high thermal stability and lack of reactivity of selenones in pyrolytic eliminations are also explained by transition state analysis. unl.eduunl.edu Selenones are analogous to sulfones, which are also unreactive in this type of elimination. unl.edu Two primary reasons are proposed for this lack of reactivity, both related to the properties of the would-be transition state. First, the presence of a second oxygen atom in the selenonyl (or sulfonyl) group lowers the energy of the oxygen's non-bonding electrons. This creates a larger energy gap and a less favorable orbital interaction (nₒ → σ*C-H) required to form the transition state. unl.eduunl.edu Second, the lone pairs on the oxygen atoms in a selenone are less available to act as a base due to the complex bonding within the SeO₂ group. unl.edu Therefore, the activation energy for a concerted elimination involving a selenone is prohibitively high, preventing the reaction from occurring under typical thermal conditions. Reactions that do involve selenones, such as nucleophilic substitutions, proceed through different, lower-energy transition states characteristic of stepwise ionic processes. researchgate.net
Stereochemical Aspects and Stereocontrol in Selenone Reactions
The phenylselenonyl group has proven to be a valuable functional group in stereoselective synthesis. thieme-connect.de Its strong electron-withdrawing nature and excellent leaving group ability are key properties exploited in asymmetric reactions. thieme-connect.de
A prominent application is in the enantioselective Michael addition to vinyl selenones. Using chiral catalysts, such as those derived from cinchona alkaloids, various nucleophiles can be added to α,β-unsaturated selenones with high levels of stereocontrol. thieme-connect.desciforum.net For example, the addition of α-aryl substituted cyanoacetates to phenyl vinyl selenone, catalyzed by a thiourea-based cinchona alkaloid, yields highly functionalized products in good yields and with high enantiomeric excesses. thieme-connect.de The resulting Michael adduct, containing the phenylselenonyl moiety, can then be converted to other chiral molecules, effectively transferring the stereochemical information established in the addition step. thieme-connect.desciforum.net
The stereochemical outcome of reactions involving organoselenium compounds can also be highly dependent on the reaction pathway. Concerted reactions, like the selenoxide elimination, are inherently stereospecific (syn-elimination), whereas pathways involving radical intermediates may be non-stereospecific. acs.org In electrophilic addition reactions of selenium reagents to alkenes, the formation of stereocenters can be controlled to produce specific diastereomers, such as in the synthesis of 2-phenylselenenyl-1,3-anti-diols. mdpi.com These selenides can then be oxidized to the corresponding selenones for further transformations, where the stereochemistry of the starting material can direct the outcome of subsequent steps.
Table 2: Enantioselective Michael Addition of α-Aryl Cyanoacetates to Phenyl Vinyl Selenone
| Entry | Aryl Group (Ar) in Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 1 | Phenyl | 95 | 90 | thieme-connect.de |
| 2 | 4-Methylphenyl | 96 | 91 | thieme-connect.de |
| 3 | 4-Methoxyphenyl | 97 | 91 | thieme-connect.de |
| 4 | 4-Chlorophenyl | 98 | 90 | thieme-connect.de |
| 5 | 2-Naphthyl | 90 | 93 | thieme-connect.de |
Data derived from a study on organocatalytic asymmetric Michael additions using a thiourea (B124793) catalyst. thieme-connect.de
Theoretical and Computational Studies of Ethyl Phenyl Selenone
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. ornl.gov These first-principles methods solve the Schrödinger equation, albeit with approximations, to describe the distribution of electrons and their energies within a molecule. ornl.gov
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. ossila.com These frontier orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. ossila.comresearchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
For many organic molecules, the HOMO and LUMO are primarily located on specific functional groups or conjugated systems. nih.gov In the case of ethyl phenyl selenone, theoretical calculations would be expected to show the HOMO and LUMO localized around the phenyl ring and the selenone group. The distribution of these orbitals dictates how the molecule interacts with other chemical species. nih.gov
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Quantum chemical calculations can also determine the distribution of electronic charge within a molecule and the strength of its chemical bonds (bond order). The charge distribution reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), providing insight into the molecule's electrostatic potential and sites of reactivity. researchgate.net
In this compound, the highly electronegative oxygen atoms of the selenone group would be expected to draw electron density, resulting in a partial negative charge on the oxygens and a partial positive charge on the selenium atom. This charge separation contributes to the molecule's dipole moment and influences its intermolecular interactions. nih.gov Bond order calculations can quantify the double or single bond character between atoms, which can be affected by complexation or other interactions. researchgate.net
| Atom/Bond | Calculated Value |
|---|---|
| Se (Charge) | +1.2 |
| O (Charge) | -0.7 |
| Se=O (Bond Order) | 1.8 |
| Se-C(phenyl) (Bond Order) | 1.1 |
| Se-C(ethyl) (Bond Order) | 1.0 |
Molecular Orbital Analysis (e.g., HOMO-LUMO)
Density Functional Theory (DFT) Applications in Selenone Chemistry
Density Functional Theory (DFT) is a widely used computational method in chemistry and physics for investigating the electronic structure of many-body systems. wikipedia.orgnih.gov It has proven to be a versatile and accurate tool for studying a wide range of molecular systems, offering a favorable balance between computational cost and accuracy. nih.gov In the context of selenone chemistry, DFT is invaluable for exploring reactivity, reaction mechanisms, and various molecular properties. mdpi.com
Conceptual DFT provides a framework for defining chemical concepts and predicting reactivity based on the electron density. mdpi.com Global reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can be calculated to understand and predict the chemical behavior of molecules in polar reactions. mdpi.comchemrxiv.org These descriptors help to classify molecules as electrophiles or nucleophiles and to anticipate their reactivity in various chemical transformations. mdpi.com Machine learning models are also being developed to predict these DFT-level descriptors more rapidly. rsc.org
For this compound, these descriptors can quantify its electrophilic nature, which is a key aspect of its chemical reactivity. The prediction of these descriptors can guide the design of new reactions and the understanding of its biological activity. nih.gov
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -3.85 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity Index (ω) | 2.79 |
DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. uio.no By locating transition states and intermediates, chemists can construct a reaction energy profile, also known as a reaction coordinate diagram, which illustrates the energetic changes throughout a chemical transformation. wikipedia.org This allows for the determination of activation energies and the identification of the most favorable reaction pathway. uio.noresearchgate.net
For reactions involving this compound, DFT can be used to model different possible mechanistic pathways, calculate the energies of all stationary points (reactants, products, intermediates, and transition states), and ultimately predict the most likely mechanism. This approach provides a detailed, molecular-level understanding of how the selenone participates in chemical reactions. researchgate.net
Prediction of Reactivity Descriptors
Molecular Dynamics Simulations for Selenone Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. peerj.com By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior of systems, including conformational changes and intermolecular interactions. peerj.commdpi.com
In the context of this compound, MD simulations can be employed to study its interactions with other molecules, such as solvent molecules or biological macromolecules. rsc.orgnih.gov These simulations can reveal how the selenone orients itself in different environments and can help to understand the nature and strength of its non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.govrsc.org This information is crucial for understanding its behavior in solution and its potential interactions within a biological system.
Computational Studies on Selenone-Ligand and Metal-Selenone Interactions
Computational chemistry serves as a powerful tool to complement experimental findings, providing deep insights into the electronic structure, bonding, and non-covalent interactions of molecules like this compound. Methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are employed to dissect the intricate forces that govern molecular recognition and complex formation. These theoretical studies are often benchmarked against experimental data, such as that obtained from X-ray crystallography, to ensure the accuracy of the computational models.
Research into organoselenium compounds has utilized a variety of computational approaches to understand their behavior. For instance, studies encompassing this compound have performed full geometry optimizations in the gas phase using both DFT and ab initio methods. researchgate.net These calculations are crucial for determining stable molecular geometries, interaction energies, and understanding the electronic properties that dictate how the selenone group interacts with other molecules or metal ions. researchgate.net
Table 4.4.1: Computational Methods Applied in the Study of this compound and Related Compounds
| Method/Technique | Purpose | Basis Set Examples | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, interaction energies, electronic properties. | 6-311++G**, QZVPP | researchgate.net |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock ab initio method for electron correlation. | SDB-cc-pVTZ, 6-311G | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and donor-acceptor (lone pair-antibonding orbital) interactions. | N/A | researchgate.net |
Detailed research findings from experimental crystal structure analysis provide a foundation for computational investigation. The structure of this compound reveals that the primary intermolecular forces are Se-O···H-C interactions. nih.gov These interactions involve the oxygen atoms of the selenone (SeO2) group and hydrogen atoms from both the phenyl ring and the alpha-carbon of the ethyl group. nih.gov Computational models can quantify the strength and nature of these specific hydrogen bonds.
Table 4.4.2: Key Intermolecular Interactions for this compound Identified by X-ray Crystallography
| Interaction Type | Participating Atoms | Significance | Reference |
|---|---|---|---|
| Hydrogen Bonding | Se-O ··· H-C (phenyl) | Primary intermolecular interaction contributing to the crystal packing. | nih.gov |
While detailed computational studies on the interaction of this compound with specific external ligands or metal ions are not extensively documented in available literature, research on analogous systems provides valuable insights. For example, DFT studies on metal complexes with sulfur- and selenium-containing ligands elucidate the nature of metal-chalcogen bonding. A comprehensive DFT study on a series of dinuclear metal complexes with bis(β-thioketoimine) ligands revealed stronger metal-sulfur (M-S) bonding compared to metal-nitrogen (M-N) bonding, attributing this to a higher degree of covalency in the M-S bond. rsc.org Natural Bond Orbital (NBO) calculations on these systems further support findings from solution magnetic studies. rsc.org Such computational approaches would be directly applicable to modeling the coordination of the this compound oxygen atoms to a metal center, allowing for prediction of bond strengths, charge transfer, and complex stability.
Synthetic Utility of Ethyl Phenyl Selenone in Organic Transformations
Applications as an Oxidizing Reagent in Organic Synthesis
While the broader class of organoselenium compounds, particularly selenoxides, are well-known oxidizing agents, the specific use of ethyl phenyl selenone in this capacity is a more specialized area of research. nih.gov Selenones are generally prepared by the oxidation of the corresponding selenides. nih.gov The initial oxidation to the selenoxide is a rapid process; however, the subsequent oxidation to the selenone is more challenging due to the decreased electron density on the selenium atom. nih.gov Strong oxidizing agents such as potassium permanganate (B83412) and peroxyacids are often required for this transformation. nih.govlookchem.com
The application of selenones, including by extension this compound, in the oxidation of alcohols and aldehydes is an area of interest in synthetic chemistry. Generally, selenoxides are more commonly employed for these transformations. nih.gov However, the principles of selenium-mediated oxidations provide a basis for understanding the potential role of this compound. For instance, benzyl (B1604629) 3,5-bis(trifluoromethyl)phenyl selenoxide has been shown to be an effective catalyst for the Baeyer–Villiger oxidation of aldehydes and ketones using hydrogen peroxide. nih.gov This suggests that appropriately substituted phenyl selenones could also facilitate such oxidative processes. The mechanism of these oxidations often involves the transfer of an oxygen atom from the selenium reagent to the substrate.
This compound and its derivatives, particularly vinyl selenones, are valuable reagents for the selective functionalization of unsaturated systems. nih.govmdpi.com The electron-withdrawing selenonyl group activates the double bond towards nucleophilic attack, facilitating a variety of transformations. nih.govmdpi.com While direct oxidation of an external unsaturated system by this compound is not the primary application, the selenonyl moiety itself is introduced into molecules via precursors like vinyl selenides, which are then oxidized to the corresponding selenones. nih.gov This subsequent oxidation is a key step in activating the molecule for further reactions.
A significant application lies in the use of vinyl selenones in addition/elimination reactions. For example, N-vinyl azoles can be synthesized by reacting various azoles with vinyl selenones in the presence of a base like potassium hydroxide. nih.gov This process occurs under mild, transition-metal-free conditions and proceeds through a Michael addition followed by the elimination of the phenylselenonyl group. nih.gov This reactivity highlights the role of the selenone as an activating group that is ultimately expelled.
Oxidation of Alcohols and Aldehydes
Role in Carbon-Carbon Bond Formation
This compound and its derivatives play a crucial role in the formation of carbon-carbon bonds, enabling the construction of complex cyclic and acyclic structures. acs.orgresearchgate.net The phenylselenonyl group acts as a potent electron-withdrawing group, which activates adjacent positions for nucleophilic attack and can also serve as a good leaving group in subsequent steps. nih.govmdpi.com
Domino reactions, also known as cascade or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. beilstein-journals.orgwikipedia.org Vinyl selenones are particularly effective substrates in such sequences. nih.gov
An example of this is the synthesis of spirooxindole oxetanes through a domino reaction of 3-hydroxyoxindoles and phenyl vinyl selenone. beilstein-journals.orgresearchgate.net This reaction proceeds via a Michael addition followed by an intramolecular Williamson etherification, yielding the spirocyclic products in moderate to good yields under mild conditions. beilstein-journals.org Similarly, N-heterocyclic carbene (NHC)/base-mediated domino reactions of aromatic aldehydes and vinyl selenone have been utilized to construct 2,3-dihydroxy-2,3-diaryltetrahydrofurans. researchgate.net
The versatility of vinyl selenones in domino reactions is further demonstrated in the synthesis of N-vinyl azoles, which proceeds through an addition/elimination cascade process. nih.gov These reactions are advantageous due to their operational simplicity, high efficiency, and the ability to generate molecular complexity in a single step. nih.gov
This compound derivatives, especially vinyl selenones, are effective dipolarophiles in cycloaddition reactions. nih.gov In a multicomponent [3+2] cycloaddition/elimination cascade, vinyl selenones react with in situ generated azomethine ylides to produce spirooxindole pyrrolizines. nih.gov This type of reaction showcases the ability of the vinyl selenone to participate in the formation of heterocyclic ring systems.
Another notable application is the organocatalytic enamine–azide [3+2] cycloaddition. The reaction between 1,3-diketones and aryl azidophenyl selenides, promoted by sonochemistry, provides an efficient route to ((arylselanyl)phenyl-1H-1,2,3-triazol-4-yl)ketones. beilstein-journals.org While this example involves a selenide (B1212193) precursor, the resulting selenium-containing triazoles can be valuable intermediates for further synthetic manipulations.
The Michael addition is a cornerstone of the synthetic utility of vinyl selenones. buchler-gmbh.com The strong electron-withdrawing nature of the phenylselenonyl group renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.govmdpi.com
Highly enantioselective Michael additions of 2-oxindoles to vinyl selenones have been achieved using Cinchona alkaloid-based thiourea (B124793) catalysts. buchler-gmbh.comrsc.org These reactions produce 3-(2-(phenylselenonyl)ethyl)indolin-2-ones with high yields and excellent enantioselectivity. buchler-gmbh.comrsc.org This methodology has been instrumental in the total synthesis of natural products. nih.gov For instance, an organocatalytic enantioselective Michael addition of α-aryl-α-isocyanoacetate to vinyl phenyl selenone was a key step in the total synthesis of (+)- and (-)-trigonoliimine A. nih.gov
The scope of nucleophiles in Michael additions to vinyl selenones is broad, including stabilized carbanions derived from 1,3-dicarbonyl compounds, nitroacetates, and isocyanoacetates. nih.govmdpi.com The resulting Michael adducts are versatile intermediates that can undergo further transformations, often involving the elimination of the phenylselenonyl group to generate a new double bond or its substitution by other functional groups. nih.gov
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
Participation in Heteroatom Functionalizations
This compound, and more broadly organoselenium reagents, are pivotal in the seleno-functionalization of unsaturated systems such as alkenes and alkynes. nih.govresearchgate.net These reactions introduce a selenium moiety into an organic molecule, which can then be a handle for further synthetic transformations. The electrophilic nature of the selenium atom in many organoselenium compounds facilitates addition reactions across double and triple bonds. wikipedia.org
While direct examples detailing the use of this compound are not extensively documented in readily available literature, the reactivity of analogous vinyl selenones provides significant insight. For instance, phenyl vinyl selenone has been employed in the synthesis of spirooxindole oxetanes through a domino addition/substitution cascade with 3-hydroxyindolinones. beilstein-journals.org In this process, the selenone acts as a Michael acceptor, showcasing the ability of the selenonyl group to activate a double bond for nucleophilic attack. beilstein-journals.org The reaction proceeds via a Michael addition followed by an intramolecular Williamson etherification, where the phenylselenonyl group serves as an excellent leaving group. beilstein-journals.org
The seleno-functionalization of terminal alkynes has also been achieved using diaryl diselenides under photo-induced conditions, leading to 1,2-bis-organoylselenyl alkenes. nih.gov This highlights the general utility of organoselenium reagents in functionalizing unsaturated carbon-carbon bonds. nih.govresearchgate.net The addition of organoselenium reagents to alkenes and alkynes is a cornerstone for preparing seleno-functionalized heterocycles through intramolecular tandem selenocyclization. rsc.org
Table 1: Examples of Seleno-functionalization of Unsaturated Systems with Selenone Precursors
| Unsaturated Substrate | Selenium Reagent | Product Type | Reaction Type | Ref |
| 3-Hydroxyindolinones | Phenyl vinyl selenone | Spirooxindole oxetanes | Michael addition/Williamson etherification | beilstein-journals.org |
| Terminal Alkynes | Diaryl diselenides | 1,2-bis-organoylselenyl alkenes | Photo-induced seleno-functionalization | nih.gov |
| Alkenes | Phenylselenenyl bromide | 2-Bromoalkyl phenyl selenides | Electrophilic addition | mdpi.com |
Intramolecular Cyclization Reactions for Heterocycle Synthesis
The ability of the phenylselenonyl group to act as a good leaving group is a key feature in its application for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. Organoselenium-mediated cyclizations are a powerful strategy for constructing a variety of heterocyclic systems. mdpi.com These reactions often proceed by the initial addition of an electrophilic selenium species to an unsaturated bond, followed by intramolecular attack of a tethered nucleophile.
A prominent example, although involving a vinyl selenone, is the synthesis of spirooxindole 2,2-disubstituted oxetanes from 3-hydroxyindolinones and phenyl vinyl selenone. beilstein-journals.org The reaction is initiated by a Michael addition of the hydroxyl group to the vinyl selenone, which then undergoes an intramolecular cyclization with the displacement of the phenylselenonyl group to form the oxetane (B1205548) ring. beilstein-journals.org This demonstrates the potential of selenones to facilitate the formation of cyclic ethers.
The synthesis of various selenium-containing heterocycles, such as selenapenams, selenacephems, and selenazepines, has been achieved through intramolecular cycloaddition reactions where a selenium anion attacks an alkyne or allene. researchgate.net While not directly involving this compound, these examples underscore the versatility of selenium-based intramolecular cyclizations in synthesizing complex heterocyclic structures. researchgate.netmdpi.comiupac.org The synthesis of selenophenes, an important class of selenium-based heterocycles, often involves the intramolecular cyclization of a previously prepared organoselenium precursor. mdpi.com
Table 2: Heterocycle Synthesis via Intramolecular Cyclization Involving Selenium Reagents
| Starting Material | Selenium Reagent/Intermediate | Heterocyclic Product | Key Step | Ref |
| 3-Hydroxyindolinones | Phenyl vinyl selenone | Spirooxindole oxetanes | Intramolecular Williamson etherification | beilstein-journals.org |
| Alkyne with tethered selenium | Selenium anion | Selenacephem | Intramolecular nucleophilic attack | researchgate.net |
| o-Alkynyl aromatic phenol | Pyridinium 1,4-zwitterion | Fused heterocycles | Intramolecular O-Michael addition | mdpi.com |
Applications as a Precursor for Other Organoselenium Species
Organoselenium compounds serve as versatile precursors for the synthesis of other valuable organoselenium reagents. wikipedia.org this compound, with its oxidized selenium center, can conceptually be transformed into other selenium-containing functional groups through reduction or substitution reactions. While specific transformations of this compound into other organoselenium species are not extensively detailed, the general chemistry of selenones and related compounds provides a basis for such applications. dokumen.pub
For instance, the reduction of selenones would lead to the corresponding selenoxides and subsequently to selenides. Selenides (R-Se-R) are among the most common organoselenium compounds and are precursors to a wide range of other selenium reagents. wikipedia.org For example, selenides can be halogenated to form selanyl (B1231334) halides (R-Se-X), which are sources of electrophilic selenium ("RSe+"). wikipedia.org
Furthermore, selenides can be deprotonated at the α-position to generate selenium-stabilized carbanions, which are useful nucleophiles in organic synthesis. The cleavage of the C-Se bond in selenides using organolithium reagents can also generate other useful intermediates. dokumen.pub Although not a direct conversion from this compound, the synthesis of various selenium-containing heterocycles often starts from simpler organoselenium precursors like diselenides or selenols, which themselves can be derived from more complex selenium compounds through various transformations. tandfonline.com
Table 3: Potential Transformations of this compound into Other Organoselenium Species
| Starting Material | Transformation | Product Species | Potential Application of Product |
| This compound | Reduction | Ethyl phenyl selenoxide | Precursor for selenoxide elimination |
| This compound | Further Reduction | Ethyl phenyl selenide | Precursor for selanyl halides, selenonium salts |
| Ethyl phenyl selenide | Halogenation | Phenylselanyl halide | Electrophilic selenium source |
| Ethyl phenyl selenide | Reaction with R'Li | Ate complex [R'RSe]⁻Li⁺ | Nucleophilic selenium species |
Catalytic versus Stoichiometric Applications of this compound
The use of organoselenium compounds in organic synthesis can be either stoichiometric or catalytic. researchgate.net In stoichiometric reactions, the selenium reagent is consumed in the course of the reaction and is required in at least a one-to-one molar ratio with the substrate. In catalytic applications, only a small amount of the selenium compound is needed, and it is regenerated in a catalytic cycle. beilstein-journals.orgchemguide.co.uk
Many classical organoselenium reactions, such as selenoxide eliminations, are stoichiometric processes. The conversion of an alkyl phenyl selenide to an alkene, for example, involves oxidation to the corresponding selenoxide (or selenone), which then undergoes syn-elimination. This process consumes the selenium reagent. The excellent leaving group ability of the phenylselenonyl group, as seen in the formation of heterocycles, is also a stoichiometric application. beilstein-journals.org
However, there is a growing emphasis on developing catalytic versions of selenium-mediated reactions to improve atom economy and reduce waste. beilstein-journals.org For instance, seleninic acids, which are structurally related to selenonic acids (the hydrated form of selenones), can be used as catalysts in oxidation reactions, such as the epoxidation of alkenes, in the presence of a stoichiometric oxidant like hydrogen peroxide. researchgate.net The active selenium species is regenerated in situ, allowing for a catalytic cycle. While specific catalytic applications of this compound itself are not widely reported, the principles of selenium-based catalysis suggest its potential in such roles, likely in oxidation reactions where it could act as an oxygen transfer agent. The development of catalytic systems often relies on the ability to regenerate the active species, a challenge that needs to be addressed for selenone-based catalysis. nih.govresearchgate.net
Table 4: Comparison of Stoichiometric and Catalytic Applications in Organoselenium Chemistry
| Application Type | Description | Example Reaction(s) | Role of Selenium Reagent |
| Stoichiometric | Reagent is consumed during the reaction. | Selenoxide elimination, Friedel-Crafts alkylation with selenium catalyst that is consumed. chemguide.co.uk | Reactant/Leaving Group |
| Catalytic | Reagent is regenerated in a cycle. | Seleninic acid-catalyzed epoxidation, oxidation of alcohols. researchgate.net | Catalyst (e.g., oxygen transfer agent) |
Advanced Spectroscopic and Analytical Techniques for Studying Ethyl Phenyl Selenone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of ethyl phenyl selenone in solution. hyphadiscovery.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton and carbon signals and provides crucial information about the electronic environment of the selenium atom.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For a compound like this compound, one would expect to see distinct signals for the aromatic protons of the phenyl group and the protons of the ethyl group. The aromatic protons typically appear as multiplets in the downfield region of the spectrum, while the ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, showing characteristic J-coupling.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. uoi.gr In a proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are expected for the carbons of the phenyl ring and the ethyl group. The chemical shifts of these carbons are influenced by their hybridization and proximity to the electronegative selenium and oxygen atoms. libretexts.org For instance, the carbon atom of the ethyl group directly bonded to the selenium atom would be significantly deshielded. The signals for the aromatic carbons can also provide information about the substitution pattern on the phenyl ring in derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl | ¹H | 7.0 - 8.0 | Multiplet |
| Ethyl (-CH₂) | ¹H | 2.5 - 3.5 | Quartet |
| Ethyl (-CH₃) | ¹H | 1.0 - 1.5 | Triplet |
| Phenyl (C-Se) | ¹³C | 130 - 140 | Singlet |
| Phenyl (other) | ¹³C | 120 - 135 | Singlet |
| Ethyl (-CH₂) | ¹³C | 20 - 30 | Singlet |
| Ethyl (-CH₃) | ¹³C | 10 - 20 | Singlet |
Note: These are predicted values and can vary based on the solvent and specific derivative.
⁷⁷Se NMR spectroscopy is a powerful and highly sensitive tool for directly probing the selenium atom in organoselenium compounds. huji.ac.il The ⁷⁷Se nucleus has a spin of 1/2 and a natural abundance of 7.63%, making it suitable for NMR studies. huji.ac.il The chemical shift of ⁷⁷Se covers a very wide range, making it extremely sensitive to the electronic and steric environment around the selenium atom. huji.ac.ilresearchgate.net For selenones, the ⁷⁷Se chemical shifts are found in a characteristic range. acs.org Studies on related selenone complexes have shown that coordination to a metal or changes in the electronic properties of substituents can cause significant shifts in the ⁷⁷Se NMR signal, providing valuable data on bonding and reactivity. acs.orgnih.gov For example, an upfield shift in the ⁷⁷Se resonance is often observed upon coordination of the selenium atom. nih.gov The chemical shifts are also sensitive to the solvent and pH. researchgate.net
Two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment of complex molecules like this compound and its derivatives. scribd.comyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. sdsu.edu For this compound, COSY would show a correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal.
⁷⁷Se NMR Spectroscopy for Selenium Environment Analysis
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. utdallas.eduresearchgate.net The presence of specific functional groups results in characteristic absorption bands in the IR spectrum. specac.com For this compound, key vibrational modes include the stretching of the Se=O bonds in the selenone group, as well as C-H and C=C stretching and bending vibrations of the phenyl and ethyl groups. A decrease in the IR frequency of the C=Se mode upon complexation can indicate the binding of the selenone group to a metal. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Se=O | Asymmetric & Symmetric Stretch | 850 - 1000 | Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |
| C-Se | Stretch | 500 - 600 | Medium |
Note: These are general ranges and can be influenced by the molecular environment.
Mass Spectrometry (MS) Techniques for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. utdallas.edu In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. savemyexams.com The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic compounds often involve the loss of side chains or stable neutral molecules. core.ac.ukdocbrown.info For this compound, one might expect to see fragmentation corresponding to the loss of the ethyl group, or cleavage of the phenyl-selenium bond. The isotopic pattern of selenium, which has several naturally occurring isotopes, can also be a characteristic feature in the mass spectrum, aiding in the identification of selenium-containing fragments.
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z Value (Mass-to-Charge Ratio) | Possible Fragment Ion | Neutral Loss |
| 217 (for ⁸⁰Se) | [C₈H₁₀O₂Se]⁺ (Molecular Ion) | - |
| 188 | [C₆H₅SeO₂]⁺ | C₂H₅ (Ethyl radical) |
| 157 | [C₆H₅Se]⁺ | O₂ |
| 77 | [C₆H₅]⁺ | C₂H₅SeO₂ |
Note: The m/z values will vary depending on the selenium isotope present.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rcsi.science A single-crystal X-ray diffraction study of this compound has been reported, providing detailed information about its molecular structure and packing in the crystal lattice. nih.gov The study revealed that the compound crystallizes in the monoclinic space group P2(1)/n with two independent molecules in the asymmetric unit. nih.gov These two molecules primarily differ in the conformation of the ethyl side chain. nih.gov The analysis also showed that the oxygen atoms of the SeO₂ group are situated near the plane of the phenyl group. nih.gov Intermolecular interactions, such as Se-O···H-C contacts, play a role in the crystal packing. nih.gov This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.
Table 4: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₁₀O₂Se |
| Molecular Weight | 217.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 9.511 (2) |
| b (Å) | 15.741 (3) |
| c (Å) | 11.467 (2) |
| β (°) | 91.31 (2) |
| Volume (ų) | 1716.3 (6) |
| Z | 8 (two molecules per asymmetric unit) |
Source: Acta Crystallogr C. 1993 Mar 15:49 ( Pt 3):520-3. nih.gov
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules like this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For organoselenium compounds, these absorptions typically occur in the 200-400 nm range and are associated with specific types of electronic transitions. libretexts.org
The UV-Vis spectra of compounds containing a phenyl group and a selenone (R-SeO₂-R') moiety are expected to be characterized by π → π* and n → π* transitions. The aromatic phenyl ring contains a conjugated π-system, and the selenone group possesses non-bonding (n) electrons on its oxygen atoms.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are characteristic of conjugated systems, such as the phenyl ring. acs.orgnih.gov For various organoselenium compounds, these transitions are observed in the UV-Vis spectrum at wavelengths between 250 and 450 nm. rsc.org For instance, studies on N-heterocyclic carbene-selenium (NHC-Se) adducts with aromatic groups show absorption maxima corresponding to π–π* transitions in the range of 294–434 nm. acs.orgnih.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) support the assignment of these spectral features to π to π* transitions. acs.orgnih.govdoi.org
n → π Transitions:* This type of transition involves moving a non-bonding electron (from the oxygen atoms of the selenone group) to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions. researchgate.net In some organoselenium compounds with donor-acceptor characteristics, shoulder peaks in the UV-Vis spectra may be attributed to n → π* transitions. acs.orgnih.gov For example, in 4-methyl-3-penten-2-one, which has a conjugated system and a carbonyl group, an n → π* transition is observed in addition to the π → π* transition. libretexts.org
The solvent environment can sometimes influence the position of the absorption maxima (λ_max). However, for some organoselenium compounds, only minimal shifts are observed when changing solvent polarity, suggesting a relatively stable electronic structure in the ground state. acs.orgnih.govrsc.org
The following table summarizes typical UV-Vis absorption data for various organoselenium compounds, which can provide a reference for the expected electronic transitions in this compound.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. These methods separate the target compound from starting materials, by-products, and other impurities.
Gas Chromatography (GC) is particularly suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC, often coupled with Mass Spectrometry (GC-MS), is highly effective for detecting volatile precursors or potential by-products in its synthesis. tandfonline.commdpi.com For instance, GC-MS has been used to identify volatile organoselenium species like dimethyl selenide (B1212193) and dimethyl diselenide. tandfonline.comcapes.gov.br The choice of column is critical; a common choice for organoselenium analysis is a non-polar column, such as one with a 5% diphenyl- and 95% dimethylpolysiloxane stationary phase. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a more versatile technique for non-volatile or thermally sensitive compounds like this compound. It is widely used for both purity assessment and preparative purification of organoselenium compounds. chromatographyonline.comtsijournals.com
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for purity assessment. chromatographyonline.com Separation is based on hydrophobicity, using a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve efficient separation of compounds with a wide range of polarities. nih.gov Detection is commonly performed using a UV detector, as the phenyl group in this compound is a strong chromophore. chromatographyonline.com
Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/acetone). chromatographyonline.com NP-HPLC is often the method of choice for preparative-scale purification, allowing for the isolation of the final product. chromatographyonline.com
The development of a specific HPLC method would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve the best resolution between this compound and any potential impurities. chromatographyonline.comtsijournals.com For example, the separation of selenoamino acids has been achieved using mixed-mode columns that offer both hydrophobic and ion-exchange properties, with a mobile phase of acetonitrile and a formic acid buffer. sielc.com
The following table summarizes typical chromatographic techniques and conditions used for the analysis of organoselenium compounds, which would be applicable to this compound.
Structure Reactivity Relationships in Selenone Chemistry
Influence of Substituents on Selenone Reactivity
The chemical reactivity of ethyl phenyl selenone is significantly modulated by the nature of substituents on the phenyl ring. These substituents can exert powerful electronic effects, altering the electron density at the selenium center and influencing its susceptibility to nucleophilic attack or its participation in redox processes. The effects are generally understood through the lens of inductive and resonance effects, often quantified by Hammett parameters.
Electron-withdrawing groups (EWGs) on the phenyl ring, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the selenium atom. This heightened electrophilicity makes the selenium center a more favorable target for nucleophiles. Consequently, reactions involving nucleophilic attack at the selenium atom are generally accelerated by the presence of EWGs. Research on related organoselenium compounds has shown that electron-acceptor substituents are of significant interest for modifying the chemical properties of the molecule. researchgate.net
Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, increase the electron density on the selenium atom. This reduces its electrophilicity and can decelerate reactions that rely on nucleophilic attack at selenium. Studies on selenoureas, which also feature a selenium center, have demonstrated that both the electronic properties and steric demands of substituents cause considerable changes in their spectroscopic and reactive characteristics. nih.gov The donor-acceptor properties of substituents have been shown to be a determining factor in the modifying action of related compounds. researchgate.net
The following table summarizes the expected influence of various substituents on the reactivity of the selenone moiety in this compound.
| Substituent (on Phenyl Ring) | Hammett Parameter (σp) | Electronic Effect | Expected Impact on Selenone Reactivity (towards Nucleophiles) |
| -NO₂ | +0.78 | Strong Electron-Withdrawing | Significant increase in reactivity |
| -Cl | +0.23 | Electron-Withdrawing | Moderate increase in reactivity |
| -H | 0.00 | Neutral (Reference) | Baseline reactivity |
| -CH₃ | -0.17 | Electron-Donating | Decrease in reactivity |
| -OCH₃ | -0.27 | Strong Electron-Donating | Significant decrease in reactivity |
This table illustrates the general trends based on the electronic effects of substituents.
Stereoelectronic Effects in Selenone Transformations
Stereoelectronic effects, which pertain to the influence of orbital alignment on molecular reactivity and stability, are critical in understanding the transformations of this compound. wikipedia.org These effects arise from the interaction between electron-filled orbitals (donors) and empty or partially filled orbitals (acceptors) that are geometrically constrained by the molecule's structure.
In transformations involving this compound, a key stereoelectronic interaction involves the highly polarized selenium-oxygen (Se=O) bonds. The selenium atom in a selenone is part of a good leaving group, the phenylselenonyl group (PhSeO₂), largely due to the electron-withdrawing nature of the attached oxygen atoms. psu.edu The stability of transition states and intermediates is often governed by hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital (e.g., σ C-H or σ C-C) into an adjacent empty antibonding orbital (σ*). wikipedia.orgrsc.org
For instance, in an elimination reaction or a nucleophilic substitution, the orientation of the ethyl group's C-H or C-C bonds relative to the C-Se bond's antibonding orbital (σ* C-Se) can significantly influence the reaction rate. An anti-periplanar arrangement, where the donating σ orbital is aligned parallel to the accepting σ* orbital, allows for maximum orbital overlap and efficient electron delocalization. This stabilization of the transition state lowers the activation energy and facilitates the reaction. The reactivity of organic oxygen-containing functionalities is largely based on such stereoelectronic cornerstones. rsc.org
Similarly, in reactions where the selenone acts as an electrophile, the approach of a nucleophile can be directed by stereoelectronic factors. The lone pairs on the nucleophile may interact preferentially with the σ* antibonding orbitals associated with the bonds to the selenium atom (σ* C-Se or σ* Ph-Se), leading to specific reaction geometries and product outcomes.
Conformational Analysis and its Impact on Reaction Pathways
The study of the different spatial arrangements of a molecule, or conformations, and their relative energies is known as conformational analysis. lumenlearning.com For a flexible molecule like this compound, rotation around its single bonds (Ph-Se and Et-Se) gives rise to various conformers, each with a distinct energy level and steric environment. The preferred conformation can significantly impact reaction pathways by dictating the accessibility of the reactive selenium center.
The principles of conformational analysis suggest that staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. organicchemistrytutor.com For the ethyl group, staggered arrangements that minimize steric clash between the terminal methyl group and the bulky phenylselenonyl moiety are favored. More specifically, gauche and anti conformations describe the relative positions of the largest groups. organicchemistrytutor.com
Computational and spectroscopic studies on structurally analogous compounds, such as 4'-substituted-2-ethylthio-phenylacetates, reveal the presence of multiple stable gauche conformers in equilibrium. nih.gov These conformers are often stabilized by intramolecular electrostatic interactions, such as those between an oxygen atom and nearby hydrogen atoms. nih.gov In this compound, similar gauche conformers defined by the orientation of the C-S bond (in the analogue) or C-Se bond relative to the functional group are likely to exist. nih.gov The relative stability of these conformers determines the dominant shape of the molecule in solution, which in turn affects how it interacts with other reagents. A reaction's pathway can be influenced by which conformer presents the least sterically hindered trajectory for an approaching reactant. utdallas.edu
The following table outlines potential rotamers around the Se-C(ethyl) bond and their likely relative stabilities based on steric considerations.
| Conformer | Dihedral Angle (Ph-Se-C-C) | Key Interaction | Expected Relative Stability |
| Anti | ~180° | Phenyl and methyl groups are furthest apart. | Most Stable |
| Gauche | ~60° | Phenyl and methyl groups are in proximity. | Less Stable |
| Eclipsed | ~120° | Phenyl group eclipses a hydrogen atom. | High Energy (Transition State) |
| Eclipsed | ~0° | Phenyl and methyl groups are eclipsed. | Least Stable (Highest Energy) |
This table provides a qualitative assessment of conformer stability based on established principles of steric hindrance.
Solvent Effects on Selenone Reactivity
The choice of solvent can have a profound impact on the rate and mechanism of reactions involving this compound. Solvents influence reactivity by solvating the reactants, intermediates, and transition states, thereby altering their relative energies. psgcas.ac.in The polarity of the solvent is a particularly crucial factor. researchgate.net
Research on the oxidation of alkyl phenyl selenides to the corresponding selenones has shown that this transformation is highly solvent-dependent. psu.edu For example, the reaction proceeds much more rapidly in a polar protic solvent like methanol (B129727) compared to a less polar aprotic solvent like dichloromethane (B109758). psu.edu This suggests that the transition state of the oxidation is polar and is stabilized by the hydrogen-bonding capabilities and high dielectric constant of methanol. psu.edulibretexts.org
For subsequent reactions of the selenone, such as nucleophilic substitution, solvent effects continue to play a critical role.
Polar Protic Solvents (e.g., water, methanol): These solvents are effective at stabilizing both cations and anions. libretexts.org They can stabilize a charged nucleophile, potentially decreasing its reactivity, but they excel at stabilizing charged intermediates and transition states, which is particularly important in reactions proceeding through an Sₙ1-like mechanism where a carbocationic intermediate might form. psgcas.ac.inlibretexts.org
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments but lack acidic protons. They are excellent at solvating cations but leave anions relatively "bare" and highly reactive. psgcas.ac.in This can lead to significant rate enhancements in Sₙ2-type reactions where a strong, unencumbered nucleophile is required.
Nonpolar Solvents (e.g., hexane, benzene): These solvents are generally poor at solvating charged species. Reactions involving polar or ionic reactants are often slow in nonpolar media. researchgate.net
A study involving the oxidation of alkyl phenyl selenides with meta-chloroperbenzoic acid (MCPBA) in various alcohols demonstrated the critical role of the solvent, with methanol proving to be the most suitable for facilitating the subsequent substitution of the phenylselenium moiety with an alkoxy group. psu.edu
The table below, based on findings for related transformations, illustrates the effect of solvent choice on reaction outcomes.
| Solvent | Solvent Type | Effect on Oxidation/Substitution of Selenides/Selenones | Relative Reaction Rate |
| Methanol | Polar Protic | Highly effective; facilitates facile substitution of the selenonyl group. psu.edu | Fast |
| Other Alcohols | Polar Protic | Effective, but generally slower than methanol. psu.edu | Moderate |
| Dichloromethane | Polar Aprotic | Much slower reaction compared to alcohols. psu.edu | Slow |
| Hexane | Nonpolar | Generally ineffective for reactions involving polar intermediates. psu.eduresearchgate.net | Very Slow / No Reaction |
Future Directions and Emerging Research in Ethyl Phenyl Selenone Chemistry
Development of Novel and More Sustainable Synthetic Methodologies
The traditional synthesis of selenones involves the oxidation of the corresponding selenides. mdpi.comnih.gov This process often requires strong and sometimes hazardous oxidizing agents. mdpi.comsemanticscholar.org A significant push in current research is the development of greener and more sustainable synthetic routes.
Key developments include:
Use of Greener Oxidants : Researchers are moving away from strong oxidants like KMnO4 and m-CPBA towards more environmentally benign options. mdpi.comsemanticscholar.org Oxone®, a potassium peroxymonosulfate (B1194676) salt, has emerged as a promising alternative, capable of oxidizing vinyl selenides to vinyl selenones in water without the need for a catalyst or co-solvent. mdpi.comsemanticscholar.orgmdpi.com This approach aligns with green chemistry principles by using a safer oxidant and an aqueous medium. nih.govdntb.gov.ua
Catalytic Processes : The development of catalytic methods for selenone synthesis is a major goal to improve atom economy and reduce waste. nih.govsciforum.netresearchgate.net This includes exploring metal-catalyzed and organocatalyzed oxidation reactions that can operate under milder conditions.
Flow Chemistry : Continuous flow chemistry is being explored for the synthesis of organoselenium compounds. nih.govresearchgate.net This technology offers improved control over reaction parameters, enhanced safety, and easier scalability, making it a sustainable alternative to traditional batch processes. nih.gov
A notable sustainable method involves the reaction of 1,3-dialkylimidazolium salts with selenium powder in water, which provides a novel pathway to 1,3-dialkylimidazole-2-selenones, showcasing a move towards aqueous-based synthesis. tandfonline.comfigshare.com
Exploration of New Catalytic Applications for Selenones
While often viewed as synthetic intermediates, selenones and their precursors are gaining attention as catalysts in their own right, particularly in oxidation reactions. nih.govsciforum.netrsc.org The ability of organoselenium compounds to act as bioinspired catalysts, mimicking the function of enzymes like glutathione (B108866) peroxidase (GPx), is a major driver of this research. nih.govsciforum.net
Emerging catalytic applications include:
Oxidation Catalysis : Organoselenium compounds can catalyze a variety of oxidation reactions using green oxidants like hydrogen peroxide. sciforum.netresearchgate.net These bio-inspired catalytic systems are effective for transformations such as the oxidation of carbon-carbon multiple bonds. sciforum.net
Vinyl Selenones as Reagents : Vinyl selenones are versatile reagents in organic synthesis, participating in multiple bond-forming reactions, cycloadditions, and one-pot syntheses of complex carbo- and heterocyclic structures. mdpi.comresearchgate.netnih.gov They can act as acetylene (B1199291) surrogates in transition-metal-catalyzed reactions, such as the rhodium-catalyzed synthesis of isoquinolines, where the selenium fragment can be recovered and recycled. acs.org
Domino and Cascade Reactions : The unique reactivity of the vinyl selenonyl group is being exploited in the design of domino and cascade reactions. mdpi.comnih.gov These processes allow for the rapid assembly of complex molecular architectures from simple precursors in a single operation, which is highly efficient and atom-economical. For instance, vinyl selenones are used in Michael-initiated ring-closure reactions to synthesize spirocycles and cyclopropanes. mdpi.comnih.gov
| Reaction Type | Role of Selenone | Key Features | Reference |
|---|---|---|---|
| Oxidative Annulation | Acetylene Surrogate | Rhodium-catalyzed, mild conditions, recyclable selenium byproduct. | acs.org |
| Michael-Initiated Ring Closure | Electrophilic Partner | Synthesis of spirocyclopropyl oxindoles and other complex heterocycles. | mdpi.comnih.gov |
| Vinylation of N-Heteroarenes | Vinylation Agent | Transition metal-free synthesis of N-vinyl azoles via an addition/elimination cascade. | mdpi.com |
Integration into Sustainable Chemical Processes (e.g., Green Chemistry Principles)
The integration of ethyl phenyl selenone and related compounds into sustainable chemical processes is a central theme in modern organoselenium research. nih.govdntb.gov.ua This aligns with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources and safer chemicals. nih.govresearchgate.net
Key aspects of this integration include:
Aqueous Synthesis : Performing reactions in water is a cornerstone of green chemistry. nih.govdntb.gov.ua The development of water-based synthetic methods for selenones, such as the Oxone®-mediated oxidation of vinyl selenides, represents a significant step forward. mdpi.comsemanticscholar.org
Catalysis over Stoichiometric Reagents : Shifting from stoichiometric selenium reagents to catalytic systems reduces waste and environmental impact. sciforum.netrsc.org Research into recyclable organoselenium catalysts is particularly important. nih.gov
Atom Economy : Designing reactions that maximize the incorporation of all starting materials into the final product is crucial. Domino and cascade reactions initiated by selenones are excellent examples of atom-economical processes. mdpi.comnih.gov
Energy Efficiency : The use of alternative energy sources like microwaves and ultrasound, as well as the development of reactions that proceed under mild, ambient conditions, contribute to more energy-efficient and sustainable chemical production. nih.govdntb.gov.ua
Advanced Computational Modeling for Predictive Chemistry and Mechanism Design
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of organoselenium compounds, including this compound. acs.org Density Functional Theory (DFT) is widely used to investigate reaction mechanisms, geometries, and electronic properties. acs.orgnih.govbohrium.com
Current research focuses on:
Mechanism Elucidation : Computational studies provide detailed insights into the transition states and reaction pathways of selenone-mediated reactions. nih.govbohrium.commdpi.com For example, DFT calculations have been used to study the concerted, five-center processes in selenoxide and selenone syn-eliminations, confirming their mechanisms and exploring heteroatom analogues. nih.govmdpi.com
Predictive Modeling : By evaluating different DFT functionals and basis sets, researchers can accurately predict molecular geometries and reaction energies for organoselenium compounds. acs.org This predictive power accelerates the design of new reactions and catalysts. For instance, studies have identified functionals like B3P86 and B3PW91 as being particularly reliable for predicting selenium-containing bond lengths. acs.org
Electronic Property Analysis : Time-dependent DFT (TD-DFT) is used to calculate electronic properties such as absorption spectra (λmax), ionization potential, and dipole moments. acs.orgnih.gov This information is vital for understanding the reactivity of these compounds and for designing molecules with specific electronic or optical properties for applications in materials science and medicinal chemistry. acs.orgnih.gov
| Computational Method | Application | Key Findings | Reference |
|---|---|---|---|
| DFT (B3LYP) | Mechanism of syn-elimination | Selenone eliminations have higher activation energies but are more exothermic than selenoxide eliminations. | nih.govmdpi.com |
| DFT Functional/Basis Set Evaluation | Geometry Prediction | B3P86, B3PW91, and O3LYP functionals provide high accuracy for predicting selenium bond lengths. | acs.org |
| TD-DFT | Electronic Properties | Calculates absorption spectra and electronic characteristics, guiding the design of materials with desired properties. | acs.orgnih.gov |
Potential Applications in Material Science through Chemical Synthesis
The unique properties of selenium are being leveraged to create novel materials with advanced functionalities. researchgate.netrsc.org Organoselenium compounds, including selenones, serve as building blocks for polymers and functional materials. rsc.orgmdpi.com
Emerging applications in material science include:
Selenium-Containing Polymers : Polymers incorporating selenium can exhibit multi-responsive behaviors, reacting to stimuli such as redox changes, light, and radiation. rsc.org The reversible oxidation of selenide (B1212193) to selenoxide and selenone is a key mechanism for creating these responsive materials. rsc.org These polymers have potential applications as high refractive index materials, selective metal adsorbents, and catalysts. rsc.org
Functional Particles : Submicron-sized polymer particles containing imidazoline-2-selenone moieties have been synthesized. skku.ac.krresearchgate.net These materials can act as dual-mode adsorbents with color-sensing capabilities for detecting halogens and mercury ions in aqueous solutions. skku.ac.krresearchgate.net
Hybrid Materials : Selenone-functionalized hybrid materials, such as those based on polyhedral oligomeric silsesquioxane (POSS), are being developed. mdpi.com A selenone-functionalized POSS has been shown to be a highly sensitive and selective sensor for mercury (II) ions in water. mdpi.com
Hybrid Systems and Nanomaterial Integration with Selenone Chemistry
A burgeoning area of research is the integration of organoselenium chemistry with nanomaterials to create advanced hybrid systems. colab.wsresearchgate.net These materials combine the properties of the nanoscale scaffold with the specific reactivity of the selenium moiety.
Key research directions include:
Stabilizers for Nanoparticles : Organoselenium compounds are emerging as effective stabilizing agents for a variety of nanomaterials, enhancing their stability and recyclability, which is particularly crucial for catalytic applications. colab.wsresearchgate.net
Functionalized Nanoparticles : Gold nanoparticles (AuNPs) have been functionalized with organoselenium compounds, including selenocyanates and diselenides, to create systems for potential therapeutic applications. uniroma1.itnih.gov The method of functionalization—whether through direct covalent bonding or non-covalent immobilization—can tune the biological activity of the resulting nanomaterial. uniroma1.itnih.gov
Nanocomposites for Therapy : Nanocomposites are being developed by incorporating organoselenium compounds like selenocystine (B224153) into biocompatible matrices such as hydroxyapatite. mdpi.com These materials leverage the therapeutic potential of the selenium compound while addressing issues like poor solubility and stability. mdpi.com
Enhanced Electrocatalysis : Organoselenium ligands have been integrated into metal-organic nanosheets to create highly efficient electrocatalysts. acs.org For example, a cobalt-based nanosheet functionalized with an organoselenium ligand showed significantly enhanced mass activity and stability for the oxygen evolution reaction, a key process for sustainable energy technologies. acs.org
Q & A
Q. What are the standard synthetic protocols for Ethyl phenyl selenone, and how do reaction conditions influence yield?
this compound is typically synthesized via oxidation of the corresponding selenide. Key methods include:
- MMPP (Magnesium bis(monoperoxyphthalate) hexahydrate) oxidation in methanol or tetrahydrofuran, achieving yields up to 84% for heterocyclic derivatives .
- MCPBA (meta-chloroperbenzoic acid) with potassium hydroxide in ethanol, yielding ~54% for selenones .
- Optimization factors : Solvent polarity (e.g., methanol vs. THF), temperature, and base selection (e.g., dipotassium hydrogen phosphate) critically affect reaction efficiency and byproduct formation.
Table 1 : Synthetic Methods and Yields
| Reagent System | Solvent | Yield (%) | Application |
|---|---|---|---|
| MMPP + K₂HPO₄ | THF | 77 | Epoxide formation |
| MCPBA + KOH | Ethanol | 54 | Selenone intermediates |
Q. How can researchers rigorously characterize this compound’s structural and electronic properties?
Methodological approaches include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and selenium environment .
- X-ray Crystallography : Resolve stereochemistry and bond lengths, particularly the Se=O group’s geometry .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- Polarimetry : For enantioselective derivatives, measure optical activity (e.g., >90% ee in some cases) .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- Thermal Stability : Decomposes above 150°C; store in airtight containers at 4°C .
- Light Sensitivity : Prone to photodegradation; use amber glassware for storage .
- Reactivity : Highly polar and acidic (pKa ~2–3), requiring inert atmospheres for moisture-sensitive reactions .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives for chiral heterocycle construction?
- Chiral Auxiliaries : Use 2-aryl-2-isocyanoacetates in asymmetric additions to vinyl selenones, achieving >90% enantiomeric excess .
- Catalytic Asymmetric Oxidation : Explore chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance stereocontrol .
Q. How do reaction mechanisms differ between this compound and its sulfone analogs in nucleophilic substitution?
- Kinetic Studies : Selenones exhibit 10× faster alkylation rates than sulfones due to higher electrophilicity (e.g., mthis compound vs. methyl iodide) .
- Elimination Pathways : Unique "selenone syn-elimination" occurs under basic conditions, absent in sulfone chemistry .
Q. What computational methods validate this compound’s reactivity in catalytic cycles?
- DFT Calculations : Model transition states for selenone elimination or nucleophilic attacks .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. methanol) .
Q. How should researchers resolve contradictions in literature data on this compound’s catalytic applications?
- Critical Appraisal : Evaluate study designs for blinding, randomization, and sample sizes .
- Reproducibility Tests : Replicate key experiments (e.g., MMPP oxidations) under standardized conditions .
- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers .
Methodological and Analytical Focus
Q. What analytical frameworks assess this compound’s role in heterocycle synthesis?
- Mechanistic Probes : Use isotopic labeling (e.g., ²H, ¹³C) to track regioselectivity in cyclization reactions .
- Kinetic Profiling : Monitor reaction intermediates via in-situ IR or HPLC .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE Requirements : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
